Benzthiazide-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzthiazide is a diuretic used to treat hypertension and edema . It promotes water loss from the body by inhibiting Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . Thiazides also cause loss of potassium and an increase in serum uric acid .

Synthesis Analysis

The synthesis of Benzthiazide and its derivatives involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

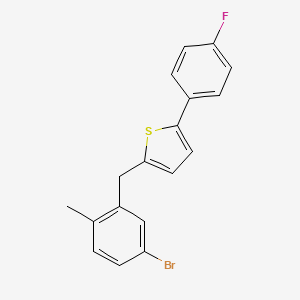

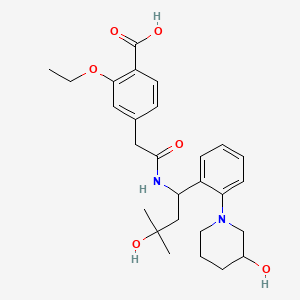

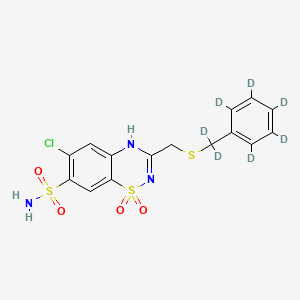

The molecular structure of Benzthiazide consists of a 7-Sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .Chemical Reactions Analysis

Benzthiazide promotes water loss from the body (diuretics). They inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . Thiazides also cause loss of potassium and an increase in serum uric acid .Physical And Chemical Properties Analysis

Benzthiazide has a molecular weight of 431.9 g/mol . It is a benzothiadiazine and a sulfonamide .Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

Benzthiazide is a type of thiazide diuretic that is commonly used in the treatment of hypertension . Thiazide diuretics work by reducing the amount of fluid in the body, which helps lower blood pressure. They can be used alone or in combination with a potassium-sparing diuretic to minimize adverse metabolic effects .

Pharmaceutical Assays

Benzthiazide is often used in pharmaceutical assays, which are tests used to analyze the quality and quantity of drugs in a sample . A method for the determination of benzthiazide and hydrochlorothiazide in pharmaceuticals was collaboratively studied by 10 analysts . The method is a previously published column partition chromatographic technique with a spectrophotometric determination .

Research on Binding Affinity

Benzthiazide has been studied for its binding affinity to carbonic anhydrase (CA) isoforms . It showed stronger binding to all CA isoforms compared to other thiazide class compounds . Its high affinity to CA has been previously reported .

Wirkmechanismus

Target of Action

Benzthiazide primarily targets the Na+/Cl- cotransporter in the distal convoluted tubules in the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the blood. In addition, Benzthiazide also interacts with carbonic anhydrases in vascular tissue .

Mode of Action

Benzthiazide inhibits the Na+/Cl- cotransporter, thereby reducing the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of sodium, chloride, and water, promoting diuresis . Furthermore, Benzthiazide causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .

Biochemical Pathways

The inhibition of the Na+/Cl- cotransporter disrupts the electrolyte balance in the renal tubules, leading to increased water loss. This diuretic effect can help manage conditions like hypertension and edema . Additionally, the inhibition of carbonic anhydrases can lead to a decrease in the reabsorption of bicarbonate in the kidneys, further contributing to the diuretic effect .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . The duration of diuretic activity for thiazides extends from 12 to 24 hours .

Result of Action

The primary result of Benzthiazide’s action is the promotion of diuresis, leading to a decrease in fluid volume and blood pressure . This makes it effective in the treatment of hypertension and management of edema . It’s also worth noting that thiazides can cause loss of potassium and an increase in serum uric acid .

Safety and Hazards

Zukünftige Richtungen

Advances in molecular pharmacology and an improved understanding of the mechanism of most diseases have created the need to specifically target the cells involved in the initiation and progression of diseases . This is especially true for most life-threatening diseases requiring therapeutic agents which have numerous side effects, thus requiring accurate tissue targeting to minimize systemic exposure .

Eigenschaften

IUPAC Name |

6-chloro-3-[[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]sulfanylmethyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21)/i1D,2D,3D,4D,5D,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTSRXAMMQDVSW-LINRZHOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])SCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzthiazide-d7 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.